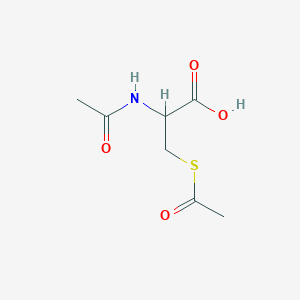
(2R)-2-acetamido-3-acetylsulfanylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-acetamido-3-acetylsulfanylpropanoic acid is an organic compound with the molecular formula C7H11NO4S This compound is characterized by the presence of both an acetylamino group and an acetylthio group attached to a propanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-acetamido-3-acetylsulfanylpropanoic acid typically involves the acetylation of amino and thiol groups on a propanoic acid derivative. One common method is to start with L-cysteine, which undergoes acetylation using acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-acetamido-3-acetylsulfanylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The acetylamino group can be reduced to form primary amines.
Substitution: The acetyl groups can be substituted with other acyl groups or alkyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Acyl chlorides or alkyl halides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Primary amines.
Substitution: Various acylated or alkylated derivatives.
Aplicaciones Científicas De Investigación
(2R)-2-acetamido-3-acetylsulfanylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2R)-2-acetamido-3-acetylsulfanylpropanoic acid involves its interaction with various molecular targets, including enzymes and receptors. The acetylamino group can form hydrogen bonds with active sites of enzymes, while the acetylthio group can participate in redox reactions. These interactions can modulate the activity of enzymes and influence metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-(Acetylamino)-3-mercaptopropanoic acid: Similar structure but lacks the acetylthio group.
N-Acetylcysteine: Contains an acetylamino group and a thiol group but not an acetylthio group.
Uniqueness
(2R)-2-acetamido-3-acetylsulfanylpropanoic acid is unique due to the presence of both acetylamino and acetylthio groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H11NO4S |
|---|---|
Peso molecular |
205.23 g/mol |
Nombre IUPAC |
2-acetamido-3-acetylsulfanylpropanoic acid |
InChI |
InChI=1S/C7H11NO4S/c1-4(9)8-6(7(11)12)3-13-5(2)10/h6H,3H2,1-2H3,(H,8,9)(H,11,12) |
Clave InChI |
HSPYGHDTVQJUDE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC(CSC(=O)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















